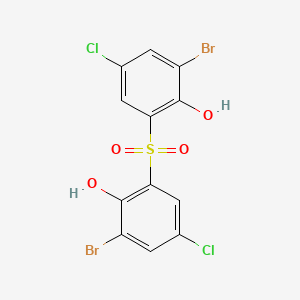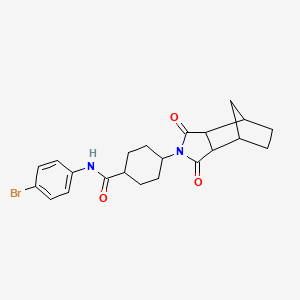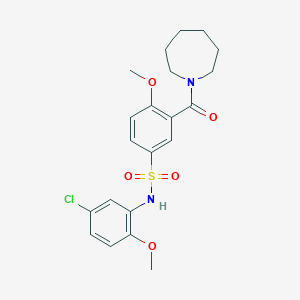![molecular formula C15H18N2O4 B12472526 4-[4-(3-Methylbutanoylamino)anilino]-4-oxobut-2-enoic acid](/img/structure/B12472526.png)
4-[4-(3-Methylbutanoylamino)anilino]-4-oxobut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(3-Methylbutanoylamino)anilino]-4-oxobut-2-enoic acid is a synthetic organic compound with the molecular formula C15H20N2O4. It is primarily used in research settings and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its unique structure, which includes an anilino group and a butenoic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Methylbutanoylamino)anilino]-4-oxobut-2-enoic acid typically involves the reaction of 4-aminobenzamide with 3-methylbutanoyl chloride under controlled conditions. The reaction proceeds through an acylation mechanism, where the amine group of 4-aminobenzamide reacts with the acyl chloride to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-[4-(3-Methylbutanoylamino)anilino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted anilino derivatives.
科学的研究の応用
4-[4-(3-Methylbutanoylamino)anilino]-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[4-(3-Methylbutanoylamino)anilino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s anilino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The butenoic acid moiety may also participate in binding interactions, contributing to the compound’s overall biological effects.
類似化合物との比較
Similar Compounds
Anilino-1,4-naphthoquinones: Known for their enzyme inhibition properties.
4-aminobenzamide derivatives: Share structural similarities and are used in similar research applications.
Uniqueness
4-[4-(3-Methylbutanoylamino)anilino]-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C15H18N2O4 |
|---|---|
分子量 |
290.31 g/mol |
IUPAC名 |
4-[4-(3-methylbutanoylamino)anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C15H18N2O4/c1-10(2)9-14(19)17-12-5-3-11(4-6-12)16-13(18)7-8-15(20)21/h3-8,10H,9H2,1-2H3,(H,16,18)(H,17,19)(H,20,21) |
InChIキー |
OOUNZSSXIKTRTN-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B12472452.png)


![Methyl 3,3,3-trifluoro-2-hydroxy-2-{3-methyl-4-[(naphthalen-2-ylcarbamoyl)amino]phenyl}propanoate](/img/structure/B12472465.png)
![methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12472469.png)





![2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12472514.png)
![N~2~-cyclohexyl-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12472523.png)

![2-amino-6-chloro-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B12472530.png)
